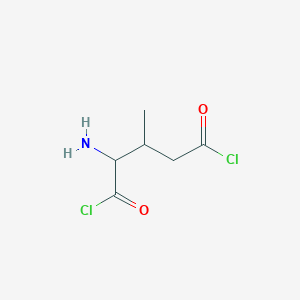
3-Methylglutamoyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylglutamoyl dichloride is an organic compound characterized by the presence of two chlorine atoms attached to a 3-methylglutamoyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylglutamoyl dichloride typically involves the chlorination of 3-methylglutamic acid. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The process generally requires an inert atmosphere and controlled temperature to ensure the selective formation of the dichloride compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Large-scale reactors with precise temperature and pressure controls are employed. The use of continuous flow systems can enhance efficiency and safety.
化学反应分析
Types of Reactions: 3-Methylglutamoyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylglutamic acid and hydrochloric acid.
Reduction: The compound can be reduced to 3-methylglutamoyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents like dichloromethane (CH₂Cl₂), and mild bases (e.g., triethylamine).
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Reduction: Reducing agents such as LiAlH₄, typically in anhydrous ether solvents.
Major Products:
Amides, esters, and thioesters: from substitution reactions.
3-Methylglutamic acid: from hydrolysis.
3-Methylglutamoyl alcohol: from reduction.
科学研究应用
3-Methylglutamoyl dichloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential precursor for drug development, particularly in designing molecules with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Methylglutamoyl dichloride primarily involves its reactivity towards nucleophiles. The compound’s electrophilic carbon centers, due to the presence of chlorine atoms, make it highly reactive. This reactivity allows it to form covalent bonds with nucleophilic sites on other molecules, facilitating various chemical transformations.
Molecular Targets and Pathways:
Nucleophilic substitution: Targets nucleophilic functional groups (e.g., -NH₂, -OH, -SH) on molecules.
Hydrolysis: Involves interaction with water molecules, leading to the cleavage of the C-Cl bond.
Reduction: Targets the carbonyl group, converting it to an alcohol.
相似化合物的比较
3-Methylglutamoyl dichloride can be compared with other similar compounds such as:
3-Methylglutamic acid: The parent compound, which lacks the reactive chlorine atoms.
3-Methylglutamoyl bromide: Similar in structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
3-Methylglutamoyl fluoride: Another halogenated derivative with distinct chemical properties.
Uniqueness: The presence of two chlorine atoms in this compound makes it particularly reactive and versatile in chemical synthesis, distinguishing it from its analogs with different halogens or without halogenation.
属性
CAS 编号 |
921607-45-6 |
|---|---|
分子式 |
C6H9Cl2NO2 |
分子量 |
198.04 g/mol |
IUPAC 名称 |
2-amino-3-methylpentanedioyl dichloride |
InChI |
InChI=1S/C6H9Cl2NO2/c1-3(2-4(7)10)5(9)6(8)11/h3,5H,2,9H2,1H3 |
InChI 键 |
JQSYOMVCNJDLBR-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)Cl)C(C(=O)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B15172658.png)
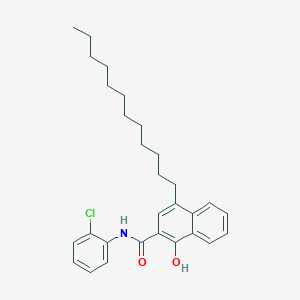
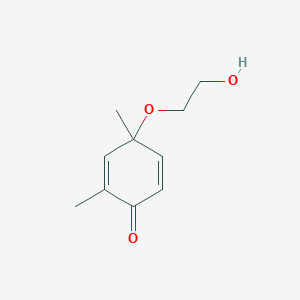
![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide](/img/structure/B15172677.png)
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)
![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B15172697.png)
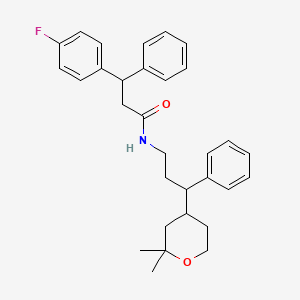
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)
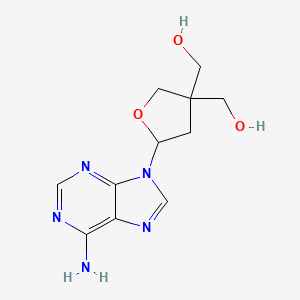
![(3R)-N-{(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15172718.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-](/img/structure/B15172724.png)
![[3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B15172729.png)
